molecular formula C15H10INO5 B5382801 2-(4-nitrophenyl)-2-oxoethyl 2-iodobenzoate

2-(4-nitrophenyl)-2-oxoethyl 2-iodobenzoate

Cat. No.: B5382801
M. Wt: 411.15 g/mol
InChI Key: FBBIWOUJUPIMJW-UHFFFAOYSA-N
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Description

2-(4-Nitrophenyl)-2-oxoethyl 2-iodobenzoate is an organic compound that features both nitro and iodo functional groups

Properties

IUPAC Name

[2-(4-nitrophenyl)-2-oxoethyl] 2-iodobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10INO5/c16-13-4-2-1-3-12(13)15(19)22-9-14(18)10-5-7-11(8-6-10)17(20)21/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBBIWOUJUPIMJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OCC(=O)C2=CC=C(C=C2)[N+](=O)[O-])I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10INO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(4-nitrophenyl)-2-oxoethyl 2-iodobenzoate typically involves the reaction of 4-nitrophenol with 2-iodobenzoyl chloride in the presence of a base. The reaction is usually carried out in an organic solvent such as chloroform under reflux conditions for about an hour. After the reaction, the solvent is removed under reduced pressure, and the resulting solid residue is purified to obtain the desired product .

Chemical Reactions Analysis

2-(4-Nitrophenyl)-2-oxoethyl 2-iodobenzoate can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodo group can be replaced by other nucleophiles in substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions, although specific conditions and reagents for these reactions are less commonly reported.

Common reagents used in these reactions include bases for substitution reactions, hydrogen gas and catalysts for reduction reactions, and oxidizing agents for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(4-Nitrophenyl)-2-oxoethyl 2-iodobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-nitrophenyl)-2-oxoethyl 2-iodobenzoate involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the iodo group can undergo substitution reactions. These interactions can affect various molecular pathways, depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar compounds to 2-(4-nitrophenyl)-2-oxoethyl 2-iodobenzoate include:

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